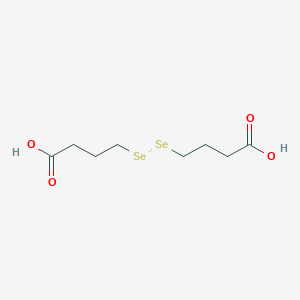
Diselenodibutyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Description
Diselenodibutyric acid, also known as this compound, is a useful research compound. Its molecular formula is C8H14O4Se2 and its molecular weight is 332.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Des Réactions Chimiques
Step 1: Saponification with Potassium Hydroxide
The ethyl ester undergoes saponification under basic conditions to yield the corresponding carboxylic acid.
Reaction:
Br CH2 3COO C2H5KOHBr CH2 3COOH+C2H5OH
Step 2: Formation of the Diselenide Bond
Subsequent reaction steps introduce selenium to form the diselenide bond. While specific reagents are not detailed in the literature, analogous methods for diselenide synthesis typically involve selenol (Se-H) oxidation or selenide coupling reactions .
Key Features of the Synthesis:
-
Starting Material: ω-Bromobutyric acid ethyl ester.
-
Conditions: Basic hydrolysis (saponification) followed by selenium incorporation.
-
Yield: Not explicitly quantified, but the method is validated for producing intermediates in selenofatty acid research .
Sulfide-Selenide Interchange Reactions
Diselenodibutyric acid participates in sulfide-selenide interchange reactions, where sulfur-containing compounds replace selenium atoms in the diselenide bond. This reactivity is critical for studying selenium metabolism and its biological interactions.
General Reaction Mechanism:
R Se Se R+S H→R Se S R+H Se H
This interchange is hypothesized to occur in hepatic systems, contributing to selenium’s systemic distribution .
Metabolic Pathways
While not a direct chemical reaction, this compound’s metabolic fate involves:
Propriétés
Numéro CAS |
14362-48-2 |
|---|---|
Formule moléculaire |
C8H14O4Se2 |
Poids moléculaire |
332.1 g/mol |
Nom IUPAC |
4-(3-carboxypropyldiselanyl)butanoic acid |
InChI |
InChI=1S/C8H14O4Se2/c9-7(10)3-1-5-13-14-6-2-4-8(11)12/h1-6H2,(H,9,10)(H,11,12) |
Clé InChI |
WORSJCPMKUOXAD-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)C[Se][Se]CCCC(=O)O |
SMILES canonique |
C(CC(=O)O)C[Se][Se]CCCC(=O)O |
Pictogrammes |
Acute Toxic |
Synonymes |
4,4'-Diselenodibutyric acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















